molecular formula C3H6N4O2 B14597808 5-hydrazino-6H-1,2,4-oxadiazin-3-one

5-hydrazino-6H-1,2,4-oxadiazin-3-one

Cat. No.: B14597808
M. Wt: 130.11 g/mol
InChI Key: CVLXIFRZGBIZMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-6H-1,2,4-oxadiazin-3-one typically involves the cyclization of acyl hydrazides with appropriate reagents. One common method is the reaction of resin-bound aryl or hetero-aromatic acyl hydrazides with 2-substituted-2-bromoacetic acids and 4-nitrophenyl chloroformate, followed by treatment with diisopropylethylamine (DIEA). This leads to intramolecular cyclization reactions, producing the desired oxadiazinone scaffold .

Industrial Production Methods

Industrial production methods for 5-hydrazinyl-6H-1,2,4-oxadiazin-3-one are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scalability, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-6H-1,2,4-oxadiazin-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazoles.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of various substituents on the oxadiazine ring.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs halogenating agents or nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazines, oxadiazoles, and reduced oxadiazine derivatives .

Mechanism of Action

The mechanism of action of 5-hydrazinyl-6H-1,2,4-oxadiazin-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Properties

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

(5E)-5-hydrazinylidene-1,2,4-oxadiazinan-3-one

InChI

InChI=1S/C3H6N4O2/c4-6-2-1-9-7-3(8)5-2/h1,4H2,(H2,5,6,7,8)

InChI Key

CVLXIFRZGBIZMG-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N\N)/NC(=O)NO1

Canonical SMILES

C1C(=NN)NC(=O)NO1

Origin of Product

United States

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